molecular formula C13H18N2O2 B1465792 1-(4-Methoxybenzoyl)piperidin-3-amine CAS No. 1158688-48-2

1-(4-Methoxybenzoyl)piperidin-3-amine

Cat. No.: B1465792
CAS No.: 1158688-48-2
M. Wt: 234.29 g/mol
InChI Key: FFWDTRLLKYIODQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperidin-3-amine is a piperidine derivative featuring a 4-methoxybenzoyl group at the piperidine nitrogen and an amine substituent at the 3-position. Its molecular formula is C₁₄H₂₀N₂O₂ (free base) or C₁₄H₂₃ClN₂O in its hydrochloride salt form (CAS: 1353980-07-0) . This compound is structurally characterized by:

  • A six-membered piperidine ring.
  • A primary amine at the 3-position, which may serve as a site for hydrogen bonding or further functionalization.

Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .

Properties

CAS No.

1158688-48-2

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C13H18N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-8-2-3-11(14)9-15/h4-7,11H,2-3,8-9,14H2,1H3

InChI Key

FFWDTRLLKYIODQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(C2)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-methoxybenzoyl)piperidin-3-amine and selected analogs:

Compound Name Substituents/Modifications Molecular Formula Pharmacological Relevance/Notes Reference
This compound 4-Methoxybenzoyl (N1), amine (C3) C₁₄H₂₀N₂O₂ Potential CNS activity (structural analogy to NK1 ligands)
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl (N1), 4-methoxybenzyl (C4-amine) C₁₅H₂₂N₂O₂ Unknown activity; acetyl group enhances metabolic stability
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Benzyl (N1), 3-nitropyridinyl (C4) C₁₇H₂₀N₄O₂ Safety concerns (nitro group associated with toxicity)
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride 4-Fluorobenzyl (N1), amine (C3) C₁₂H₁₆Cl₂FN₂ Explored as a building block for H3 receptor antagonists
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Pyrimidinyl (N1), amine (C3) C₉H₁₆Cl₂N₄ Potential kinase inhibitor (heteroaromatic motif)
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride Morpholine-sulfonyl (N1), amine (C3) C₉H₂₀ClN₃O₃S Sulfonamide group enhances solubility and binding affinity

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxybenzoyl group in the parent compound confers moderate lipophilicity, which may enhance blood-brain barrier penetration compared to polar analogs like 1-(morpholine-4-sulfonyl)piperidin-3-amine .

Synthetic Versatility :

  • The primary amine at C3 in this compound allows for further derivatization (e.g., acetylation, alkylation) to optimize pharmacokinetic properties .

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